molecular formula C15H19N3OS B5189485 2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE

2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B5189485
M. Wt: 289.4 g/mol
InChI Key: BDMKCCABJXZCIR-UHFFFAOYSA-N
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Description

2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a sulfanyl group attached to the imidazole ring and an acetamide group linked to a 4-methylphenyl moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the imidazole derivative.

    Attachment of the Acetamide Group: The acetamide group can be attached through acylation reactions, where an acyl chloride or anhydride reacts with the amine group on the imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and readily available reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the acetamide group, potentially leading to the formation of reduced imidazole derivatives or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the imidazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazole derivatives, amines

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The acetamide group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE
  • **2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE
  • **2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenyl group can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets.

Properties

IUPAC Name

2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-4-13-11(3)16-15(18-13)20-9-14(19)17-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMKCCABJXZCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=N1)SCC(=O)NC2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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